8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(3,5-Dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure incorporates a benzoyl group substituted with 3,5-dimethyl moieties and a benzenesulfonyl group bearing 4-fluoro and 3-methyl substituents. The spirocyclic framework imposes conformational rigidity, a feature often exploited in medicinal chemistry to enhance target binding specificity and metabolic stability.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4S/c1-16-12-17(2)14-19(13-16)22(27)25-8-6-23(7-9-25)26(10-11-30-23)31(28,29)20-4-5-21(24)18(3)15-20/h4-5,12-15H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWTVDXADSKNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane , a member of the diazaspirodecane class, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular structure of the compound includes a spirocyclic framework, which is significant for its biological activity. The presence of specific functional groups such as the fluorinated sulfonyl and dimethylbenzoyl moieties may contribute to its interaction with biological targets.
Antihypertensive Properties
Recent studies have highlighted the effectiveness of diazaspiro[4.5]decane derivatives as soluble epoxide hydrolase (sEH) inhibitors, which are critical in regulating blood pressure. For instance, modifications to the diazaspiro structure have shown promising results in lowering blood pressure in spontaneously hypertensive rats when administered orally at doses around 30 mg/kg . The mechanism involves inhibition of sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which promote vasodilation.
Anticancer Activity
Compounds within this class have also been investigated for their anticancer properties. A study reported that certain diazaspiro derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific pathways involved include modulation of p53 and Bcl-2 family proteins, which are crucial in regulating apoptosis.
Antiinflammatory Effects
In addition to cardiovascular and oncological applications, there is evidence suggesting that these compounds possess anti-inflammatory properties. They appear to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses .
Case Studies
- Hypertension Treatment : A study conducted on spontaneously hypertensive rats demonstrated that the administration of a related diazaspiro compound significantly reduced mean arterial pressure. The study utilized a controlled experimental design with a dosage regimen that highlighted the compound's pharmacokinetic profile and its therapeutic window .
- Cancer Cell Line Testing : Research involving various cancer cell lines (e.g., HeLa, MCF-7) showed that treatment with diazaspiro derivatives resulted in decreased cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : As an sEH inhibitor, it alters the metabolism of fatty acids leading to vasodilation.
- Induction of Apoptosis : Through modulation of key apoptotic pathways involving caspases and mitochondrial integrity.
- Anti-inflammatory Pathways : By downregulating inflammatory mediators and cytokines.
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural composition.
Functional Implications of Substituent Variations
Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromo substituent in the analogue from is electron-withdrawing, which could alter π-π stacking interactions with aromatic residues in target proteins compared to the 3,5-dimethyl (electron-donating) group in the parent compound.
Steric Effects :
- The 3,5-dimethyl substitution on the benzoyl group introduces steric bulk, which may restrict rotation and stabilize specific conformations, enhancing binding selectivity.
Molecular Weight and Solubility :
- The parent compound’s molecular weight (~432 g/mol) is lower than the brominated analogue (507.4 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness.
- The carboxylic acid derivative () has increased polarity, likely improving aqueous solubility but reducing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
